molecular formula C6H11BrO5 B13425030 (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one

Cat. No.: B13425030
M. Wt: 243.05 g/mol
InChI Key: MXNUANVEVFTWTA-HSUXUTPPSA-N
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Description

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one is a chiral compound with multiple hydroxyl groups and a bromine atom attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one typically involves the bromination of a suitable precursor, such as a hexose derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the desired position. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one is unique due to its specific stereochemistry and the presence of both bromine and multiple hydroxyl groups. This combination of features makes it particularly valuable for studying stereochemical effects in chemical and biological systems .

Properties

Molecular Formula

C6H11BrO5

Molecular Weight

243.05 g/mol

IUPAC Name

(3S,4R,5R)-1-bromo-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H11BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2/t4-,5-,6-/m1/s1

InChI Key

MXNUANVEVFTWTA-HSUXUTPPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CBr)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CBr)O)O)O)O

Origin of Product

United States

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